molecular formula C19H22O4 B11150056 7-(3,3-dimethyl-2-oxobutoxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-(3,3-dimethyl-2-oxobutoxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11150056
M. Wt: 314.4 g/mol
InChI Key: VEYACXRAZRKBAG-UHFFFAOYSA-N
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Description

7-(3,3-dimethyl-2-oxobutoxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that includes a cyclopenta[c]chromene core with various functional groups attached, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.

    Introduction of the butoxy group: The 3,3-dimethyl-2-oxobutoxy group can be introduced via an esterification reaction using 3,3-dimethyl-2-oxobutyric acid and an alcohol derivative of the chromene core.

    Methylation: The methyl group at the 6-position can be introduced through a methylation reaction using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where functional groups are attached.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the chromene core.

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and reactivity, which can provide insights into the behavior of similar compounds.

    Biology: The compound’s potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s chemical stability and reactivity make it a candidate for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(3,3-dimethyl-2-oxobutoxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct therapeutic effects.

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H22O4/c1-11-15(22-10-16(20)19(2,3)4)9-8-13-12-6-5-7-14(12)18(21)23-17(11)13/h8-9H,5-7,10H2,1-4H3

InChI Key

VEYACXRAZRKBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C(C)(C)C

Origin of Product

United States

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